![molecular formula C6H8Cl2N4 B2611182 1H-咪唑并[4,5-b]吡啶-5-胺;二盐酸盐 CAS No. 28279-45-0](/img/structure/B2611182.png)

1H-咪唑并[4,5-b]吡啶-5-胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

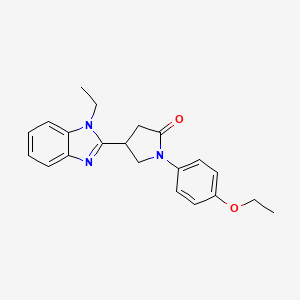

Synthesis Analysis

The synthesis of imidazopyridines has been a subject of research in recent years . Starting with a screening hit from an in-house compound library, iterative optimization resulted in the potent BET inhibitor DDO-8926 with a unique binding mode and a novel chemical structure .

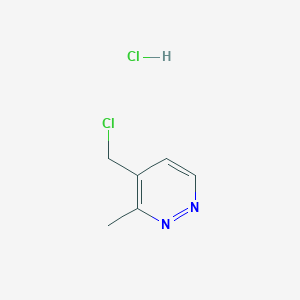

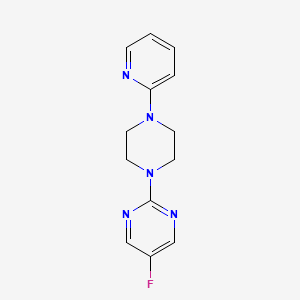

Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . The tautomeric form present in the imidazo pyridine skeletons made this system more diversified .

Chemical Reactions Analysis

In the synthesis of “1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride”, various chemical reactions are involved. The yield was reported to be 62.0% .

科学研究应用

合成和结构解析

与1H-咪唑并[4,5-b]吡啶-5-胺相关的衍生物的合成和结构解析在科学研究中具有重要意义。例如,N6-取代的1-脱氮嘌呤的2'-脱氧核糖核苷衍生物的合成涉及与各种糖部分的偶联,展示了该化合物作为ADA抑制活性探索基础的多功能性(Cristalli 等人,1994 年)。此外,开发作为潜在抗溃疡剂的3-取代咪唑并[1,2-a]吡啶的新合成路线说明了该化合物在探索新治疗途径中的应用(Starrett 等人,1989 年)。

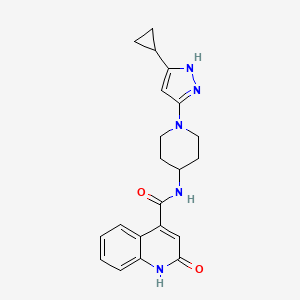

药物化学和药物设计

在药物化学中,该化合物可用作具有潜在治疗益处的分子的设计和合成的支架。3-氨甲基-5-亚氨基-8-硝基-2,3-二氢咪唑并[1,2-a]吡啶的合成展示了该化合物在寻找最适合生物靶标三维结合位点的低分子的作用,这对于药物发现和设计至关重要(Schmid 等人,2006 年)。

绿色化学和环境考虑

该应用还扩展到绿色化学,其中探索了环保且高效的合成方法。例如,在受控微波加热下,新型1H-咪唑并[1,2-a]咪唑-3-胺和咪唑并[2,1-c][1,2,4]三唑-5-胺衍生物的多组分一锅合成证明了该化合物在促进可持续化学过程中的作用(Sadek 等人,2018 年)。

新型合成方法

此外,开发咪唑并[1,2-a]吡啶的新合成方法,强调使用廉价催化剂和温和反应条件,突出了该化合物在提高化学合成的效率和环境友好性方面的意义(Ravi & Adimurthy,2017 年)。

作用机制

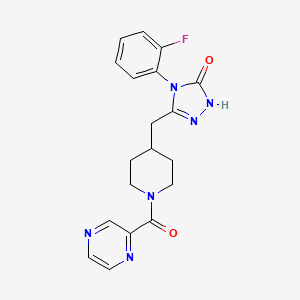

Target of Action

The primary targets of 1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride are IKK-ɛ and TBK1 . These proteins play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride interacts with its targets, IKK-ɛ and TBK1, by binding to their active sites . This binding results in the phosphorylation of NF-kappaB, which is a key regulator of immune response, cell survival, and proliferation .

Biochemical Pathways

The compound affects the NF-kappaB signaling pathway . The activation of NF-kappaB leads to the transcription of genes involved in immune response, inflammation, cell survival, and proliferation . The downstream effects include the production of cytokines, growth factors, and enzymes that regulate cell survival and proliferation .

Pharmacokinetics

It is known that the compound’s application improves selectivity, pharmacokinetics, metabolic stability, and reduces different side effects, including toxicity .

Result of Action

The molecular and cellular effects of 1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride’s action include the activation of NF-kappaB, leading to the transcription of genes involved in immune response, inflammation, cell survival, and proliferation . This can result in enhanced immune response, controlled inflammation, and regulated cell growth .

未来方向

属性

IUPAC Name |

1H-imidazo[4,5-b]pyridin-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.2ClH/c7-5-2-1-4-6(10-5)9-3-8-4;;/h1-3H,(H3,7,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXIHQFSQBHJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2611100.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2611101.png)

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)

![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2611118.png)

![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)